2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a unique substitution pattern:
- Triazole core: A 1,2,4-triazole ring substituted at position 3 with an acetylsulfanylmethyl group (–SCH₂COCH₃) and at position 5 with a sulfanyl (–S–) bridge.
- Acetamide side chain: The sulfanyl group connects to an acetamide moiety, which is further N-linked to a 2-methylphenyl group.
Properties
IUPAC Name |
S-[[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1H-1,2,4-triazol-5-yl]methyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-9-5-3-4-6-11(9)15-13(20)8-22-14-16-12(17-18-14)7-21-10(2)19/h3-6H,7-8H2,1-2H3,(H,15,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXORHBJKPFBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NNC(=N2)CSC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the sulfanyl group, and the final attachment of the ethanethioate moiety. Common reagents used in these reactions include triazole precursors, thiol compounds, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound may serve as a probe or a ligand in studies involving enzyme interactions or protein binding.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: In industrial settings, the compound could be utilized in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that facilitate binding to these targets, potentially modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole- and tetrazole-based acetamides. Key structural variations among analogs include:
Key Insights :
- Heterocycle type : Tetrazole derivatives (e.g., ) exhibit greater metabolic stability but reduced hydrogen-bonding capacity compared to triazoles.
- Substituent effects : Chloro, methoxy, and nitro groups modulate solubility and electronic properties, while allyl or acetylsulfanylmethyl groups enhance lipophilicity .
Pharmacological Activity Comparison
Anti-Exudative Activity
The target compound’s structural analogs, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, demonstrate anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . However, the absence of a furan ring in the target compound may reduce gastrointestinal toxicity risks .
Anti-Inflammatory Potential
Compounds with pyridyl (e.g., ) or nitroaryl (e.g., ) substituents show enhanced cyclooxygenase (COX) inhibition, but the target compound’s acetylsulfanylmethyl group may favor a different mechanism, such as leukotriene pathway modulation .
Physicochemical Properties
*Estimated via analogous structures (e.g., ).
Biological Activity
Introduction
The compound 2-({3-[(acetylsulfanyl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide , with the CAS number 868152-72-1 , belongs to a class of molecules known as triazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.43 g/mol . The structure includes a triazole ring and an acetylsulfanyl group, which are critical for its biological activity. The presence of these functional groups indicates potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. For instance, a related series of N-substituted 1,2,4-triazole derivatives were screened against HepG2 liver cancer cells using the MTT assay. The findings demonstrated that compounds with electron-donating groups significantly enhanced anti-proliferative activity. Specifically, compounds with methyl substituents showed lower IC50 values, indicating higher potency against cancer cell lines .
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6e | 28.399 | Low |
The structure-activity relationship (SAR) analysis revealed that the introduction of electron-donating groups at specific positions on the aromatic ring could enhance the anticancer efficacy of triazole derivatives .
Case Studies
- Study on Triazole Derivatives : A study synthesized various N-substituted triazole derivatives and evaluated their anticancer effects against HepG2 cells. The results indicated that modifications to the triazole ring significantly influenced biological activity. For example, compound 6d exhibited superior cytotoxicity compared to others in the series .
- Antimicrobial Screening : Another study focused on a range of triazole compounds demonstrating significant antimicrobial activity against various pathogens. These findings support the potential application of triazole derivatives in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
